Superior VEGFR-2 Inhibition Relative to Benzyl and Phenyl Urea Analogs
In a direct head-to-head comparison of a series of picolinamide-based VEGFR-2 inhibitors, the derivative containing the N-cyclohexyl-2-pyridinecarboxamide pharmacophore (compound 7h) demonstrated the highest potency with an IC50 of 87 nM [1]. This activity was superior to the unsubstituted phenyl urea derivative (7a, IC50 = 753 nM) and the benzyl derivative (7g), which exhibited an IC50 of 319 nM against the same target [1]. The study concluded that the cyclohexyl hydrophobic moiety was optimal for VEGFR-2 inhibition within this chemical series [1].
| Evidence Dimension | Inhibitory potency against VEGFR-2 kinase |
|---|---|
| Target Compound Data | IC50 = 87 nM |
| Comparator Or Baseline | Compound 7a (phenyl urea): IC50 = 753 nM; Compound 7g (benzyl): IC50 = 319 nM |
| Quantified Difference | 8.7-fold more potent than 7a; 3.7-fold more potent than 7g |
| Conditions | In vitro enzymatic assay using VEGFR-2 kinase |
Why This Matters
This quantifiable superiority in target engagement positions N-cyclohexyl-2-pyridinecarboxamide as a preferred scaffold for developing potent VEGFR-2 inhibitors over its benzyl and phenyl urea counterparts.
- [1] Eldehna, W. M., Abo-Ashour, M. F., Nocentini, A., Gratteri, P., Eissa, I. H., Fares, M., ... & Supuran, C. T. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 162, 147-160. View Source
